molecular formula C2H2Na2O5S B1585094 Sulfoacetic acid disodium salt CAS No. 5462-60-2

Sulfoacetic acid disodium salt

Cat. No.: B1585094
CAS No.: 5462-60-2
M. Wt: 184.08 g/mol
InChI Key: BMDIYDZEBRJMPF-UHFFFAOYSA-L
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Description

Sulfoacetic acid disodium salt, also known as disodium sulfoacetate, is an organosulfur compound with the molecular formula C2H3Na2O5S. It is a white, water-soluble solid that is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, sulfo-, disodium salt typically involves the sulfonation of acetic acid. One common method is the reaction of acetic acid with sulfur trioxide (SO3) in the presence of a catalyst, followed by neutralization with sodium hydroxide (NaOH) to form the disodium salt. The reaction can be represented as follows:

CH3COOH+SO3CH3COOSO3H\text{CH}_3\text{COOH} + \text{SO}_3 \rightarrow \text{CH}_3\text{COOSO}_3\text{H} CH3​COOH+SO3​→CH3​COOSO3​H

CH3COOSO3H+2NaOHCH3COOSO3Na2+2H2O\text{CH}_3\text{COOSO}_3\text{H} + 2\text{NaOH} \rightarrow \text{CH}_3\text{COOSO}_3\text{Na}_2 + 2\text{H}_2\text{O} CH3​COOSO3​H+2NaOH→CH3​COOSO3​Na2​+2H2​O

Industrial Production Methods

Industrial production of acetic acid, sulfo-, disodium salt often involves continuous processes where acetic acid and sulfur trioxide are reacted in a controlled environment to ensure high yield and purity. The resulting sulfoacetic acid is then neutralized with sodium hydroxide to produce the disodium salt. The product is typically crystallized and purified through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions

Sulfoacetic acid disodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and amines (NH3, RNH2).

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Sulfoacetic acid disodium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organosulfur compounds.

    Biology: Used in biochemical assays and as a buffer in various biological experiments.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Used in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid, sulfo-, disodium salt involves its ability to act as a sulfonating agent, introducing sulfonate groups into organic molecules. This can alter the chemical properties of the target molecules, making them more soluble in water and enhancing their reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar solubility and reactivity properties.

    Sodium acetate: A simpler acetate salt with different chemical properties and applications.

    Sodium diacetate: A compound with similar uses in food preservation and as a buffering agent.

Uniqueness

Sulfoacetic acid disodium salt is unique in its ability to introduce sulfonate groups into organic molecules, making it a valuable reagent in both industrial and research settings. Its solubility in water and reactivity with various nucleophiles and oxidizing agents make it versatile for a wide range of applications.

Properties

IUPAC Name

disodium;2-sulfonatoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O5S.2Na/c3-2(4)1-8(5,6)7;;/h1H2,(H,3,4)(H,5,6,7);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDIYDZEBRJMPF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Na2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063920
Record name Acetic acid, sulfo-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5462-60-2
Record name Disodium sulfoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-sulfo-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, sulfo-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium sulphonatoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.320
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISODIUM SULFOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F641J04Q03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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